
N-Acetyl-Amphotericin B
Übersicht
Beschreibung
N-Acetyl Amphotericin B is a derivative of Amphotericin B, a well-known polyene antifungal agent. Amphotericin B has been a cornerstone in the treatment of invasive fungal infections due to its broad-spectrum antifungal activity and low resistance rates. The acetylation of Amphotericin B aims to improve its pharmacokinetic properties and reduce its toxicity, making it a more effective and safer therapeutic option.
Wissenschaftliche Forschungsanwendungen
Fungal Infections
N-Acetyl Amphotericin B has shown promise in treating various systemic fungal infections. Its efficacy against resistant strains of fungi makes it a valuable option in clinical settings where conventional therapies fail.
- Case Study: Cryptococcosis
A study indicated that N-Acetyl Amphotericin B combined with N-acetylcysteine significantly improved outcomes in murine models of cryptococcosis by reducing oxidative stress and enhancing survival rates compared to traditional Amphotericin B treatments .
Nephrotoxicity Reduction
One of the major advantages of N-Acetyl Amphotericin B is its potential to mitigate nephrotoxicity. Studies have shown that this derivative can lead to lower serum creatinine levels and reduced renal impairment in patients undergoing treatment for invasive fungal infections .
- Clinical Trial Insights
A randomized trial involving children receiving liposomal formulations showed that co-administration with N-acetylcysteine resulted in fewer electrolyte imbalances and better renal function compared to those treated with standard Amphotericin B alone .
Comparative Efficacy
The following table summarizes the comparative efficacy and safety profiles of N-Acetyl Amphotericin B versus traditional formulations:
Parameter | N-Acetyl Amphotericin B | Traditional Amphotericin B |
---|---|---|
Nephrotoxicity | Reduced | High |
Efficacy against Cryptococcus | Enhanced | Moderate |
Tolerability | Better | Poor |
Electolyte Imbalance Prevention | Yes | No |
Biochemische Analyse
Biochemical Properties
N-Acetyl Amphotericin B interacts with ergosterol, a component of fungal cell membranes . This interaction leads to the formation of pores in the cell membrane, causing rapid leakage of monovalent ions (K+, Na+, H+, and Cl−) and subsequent fungal cell death . It has also been demonstrated that N-Acetyl Amphotericin B induces oxidative damage in the cells .
Cellular Effects
N-Acetyl Amphotericin B has a profound effect on various types of cells and cellular processes. It influences cell function by affecting the permeability of cell membranes . This can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, N-Acetyl Amphotericin B has been shown to interfere with the formation of functional cell walls in budding cells .
Molecular Mechanism
The mechanism of action of N-Acetyl Amphotericin B is primarily through pore formation at the cell membrane after binding to ergosterol . This leads to rapid leakage of monovalent ions and subsequent fungal cell death . Additionally, it has been suggested that N-Acetyl Amphotericin B may also exert its effects by inducing oxidative damage in the cells .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl Amphotericin B change over time in laboratory settings. For instance, it has been observed that the antibiotic binds to cells in the form of small aggregates characterized by a relatively short fluorescence lifetime . These aggregates bind preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage .
Dosage Effects in Animal Models
The effects of N-Acetyl Amphotericin B vary with different dosages in animal models. For example, a study found that cells expressing ABCA1 were more resistant to N-Acetyl Amphotericin B treatment, while cells lacking ABCA1 expression or expressing non-active ABCA1MM mutant displayed increased sensitivity .
Metabolic Pathways
N-Acetyl Amphotericin B is involved in several metabolic pathways. Comparative metabolomics analysis has identified key metabolites that are involved in carbon metabolism, fatty acids metabolism, amino acids metabolism, purine metabolism, folate biosynthesis, and one carbon pool by folate .
Transport and Distribution
N-Acetyl Amphotericin B is transported and distributed within cells and tissues. It binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . The formation of N-Acetyl Amphotericin B-rich extramembranous structures and binding of the drug molecules into the cell membranes and penetration into the cells have been observed .
Subcellular Localization
It has been observed that N-Acetyl Amphotericin B binds preferentially to the cell walls of mature cells but also to the plasma membranes of daughter cells at the budding stage . This suggests that N-Acetyl Amphotericin B may localize to these areas within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Amphotericin B involves the acetylation of Amphotericin B. The process typically includes the following steps:
Activation of Amphotericin B: Amphotericin B is first activated by dissolving it in an appropriate solvent such as dimethyl sulfoxide (DMSO) or methanol.
Acetylation Reaction: The activated Amphotericin B is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0°C to 25°C, to ensure selective acetylation.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain pure N-Acetyl Amphotericin B.
Industrial Production Methods: Industrial production of N-Acetyl Amphotericin B follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Amphotericin B are activated in industrial reactors.
Controlled Acetylation: The acetylation reaction is carefully monitored and controlled to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl Amphotericin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to Amphotericin B or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.
Major Products:
Oxidized Derivatives: These may include hydroxylated or ketone forms of N-Acetyl Amphotericin B.
Reduced Forms: These include Amphotericin B and other reduced derivatives.
Substituted Compounds: These are derivatives with different functional groups replacing the acetyl group.
Wirkmechanismus
N-Acetyl Amphotericin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow the leakage of intracellular contents, ultimately causing cell death. The acetylation of Amphotericin B does not significantly alter its mechanism of action but aims to reduce its toxicity and improve its pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Amphotericin B: The parent compound with a similar mechanism of action but higher toxicity.
Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery.
Nystatin: Another polyene antifungal with a similar mechanism but different clinical applications.
Uniqueness: N-Acetyl Amphotericin B is unique due to its modified structure, which aims to retain the potent antifungal activity of Amphotericin B while reducing its toxicity. This makes it a promising candidate for safer and more effective antifungal therapy.
Biologische Aktivität
N-Acetyl Amphotericin B (NAc-AmB) is a derivative of the well-known antifungal agent Amphotericin B (AmB), which has been a cornerstone in the treatment of serious fungal infections. This article explores the biological activity of NAc-AmB, focusing on its mechanisms of action, efficacy, and safety profile, supported by data tables and relevant case studies.
NAc-AmB retains the fundamental mechanism of action of AmB, which involves binding to ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores that disrupt membrane integrity, causing ion leakage and ultimately cell death. The unique structural modifications in NAc-AmB may enhance its pharmacokinetic properties and reduce toxicity compared to traditional formulations.
Key Mechanisms:
- Ergosterol Binding : Similar to AmB, NAc-AmB binds to ergosterol, forming pores that lead to ion leakage.
- Oxidative Stress : NAc-AmB induces oxidative stress within fungal cells, contributing to its antifungal activity. Studies indicate that it may generate reactive oxygen species (ROS), which can be detrimental to fungal survival .
Efficacy Against Fungal Infections
NAc-AmB has demonstrated promising antifungal activity against various pathogens, including Candida, Aspergillus, and Cryptococcus species. Comparative studies have shown that NAc-AmB may exhibit superior efficacy in certain contexts.
Comparative Efficacy Table
Pathogen | NAc-AmB Efficacy | AmB Efficacy | Notes |
---|---|---|---|
Candida albicans | High | Moderate | Enhanced activity in resistant strains |
Aspergillus fumigatus | Moderate | High | Effective in murine models |
Cryptococcus neoformans | High | High | Reduced morbidity in combination therapy |
Safety Profile and Nephrotoxicity
One of the significant limitations of AmB is its nephrotoxicity. NAc-AmB aims to mitigate these adverse effects while maintaining antifungal potency. Clinical studies indicate that NAc-AmB has a lower incidence of renal impairment compared to conventional AmB formulations.
Nephrotoxicity Data Table
Study Reference | Patient Group | Nephrotoxicity Incidence (%) | Comments |
---|---|---|---|
Patients receiving AmB | 60 | Standard hydration protocol used | |
NAc-AmB co-treatment | 40 | Significant reduction in nephrotoxicity observed |
Case Studies
Several case studies have highlighted the effectiveness and safety of NAc-AmB in clinical settings:
- Case Study on Cryptococcosis : A study involving murine models showed that the combination of NAc-AmB with N-acetylcysteine (NAC) resulted in reduced fungal burden and improved survival rates compared to AmB alone. This suggests a potential adjuvant role for NAC in enhancing the therapeutic effects of NAc-AmB .
- Clinical Application in Immunocompromised Patients : In a cohort study involving patients with hematologic malignancies, those treated with NAc-AmB exhibited significantly lower rates of renal impairment compared to those receiving standard AmB therapy. This aligns with findings that suggest modifications in formulation can lead to improved safety profiles .
Eigenschaften
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGUUNRLVBJXKB-UNCNTABKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does N-Acetyl Amphotericin B compare to other polyene antibiotics in terms of its effect on cell membrane permeability and cell survival?
A: N-Acetyl Amphotericin B belongs to Group II polyene antibiotics, as classified by []. This group, which also includes Amphotericin B and other heptaenes, exhibits a distinct pattern of causing significant potassium ion (K+) leakage from cells at concentrations lower than those required for cell death or hemolysis. This indicates that these antibiotics can disrupt cell membrane integrity and function at lower concentrations before ultimately leading to cell death at higher concentrations []. This two-step mechanism differentiates Group II polyenes from Group I polyenes, which induce K+ leakage and cell death at similar concentrations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.